molecular formula C17H15NO9S3 B1680131 Kyselina o-tosyl-h CAS No. 6837-93-0

Kyselina o-tosyl-h

Cat. No.: B1680131
CAS No.: 6837-93-0
M. Wt: 473.5 g/mol
InChI Key: ZIQWUYNDHGXLIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NSC16168 is a specific inhibitor of ERCC1-XPF, with an IC50 value of 0.42 μM . It plays a crucial role in inhibiting DNA repair and enhancing the efficacy of cisplatin (CDDP) in cancer treatment.

Preparation Methods

Industrial Production Methods: Information on industrial-scale production methods for NSC16168 is limited. It is primarily used for research purposes rather than large-scale manufacturing.

Chemical Reactions Analysis

NSC16168 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly documented. its major products remain undisclosed.

Scientific Research Applications

NSC16168 finds applications across multiple scientific fields:

    Chemistry: Researchers explore its interactions with DNA repair pathways and its impact on cellular processes.

    Biology: NSC16168’s effects on cell viability, DNA repair, and apoptosis are studied.

    Medicine: Investigations focus on its potential as an adjunct to cisplatin-based chemotherapy.

    Industry: Although not widely used industrially, its role in cancer therapy remains a subject of interest.

Mechanism of Action

NSC16168’s mechanism of action involves inhibiting ERCC1-XPF, a critical component of the nucleotide excision repair pathway. By disrupting DNA repair, it sensitizes cancer cells to cisplatin treatment.

Comparison with Similar Compounds

While detailed comparisons are scarce, NSC16168 stands out due to its specificity for ERCC1-XPF. Similar compounds may include other DNA repair inhibitors or platinum-based drugs, but none match its precise target specificity.

Properties

IUPAC Name

4-amino-5-(4-methylphenyl)sulfonyloxynaphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO9S3/c1-10-2-4-12(5-3-10)30(25,26)27-16-9-14(29(22,23)24)7-11-6-13(28(19,20)21)8-15(18)17(11)16/h2-9H,18H2,1H3,(H,19,20,21)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQWUYNDHGXLIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=CC3=CC(=CC(=C32)N)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00218502
Record name 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, p-toluenesulfonate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6837-93-0
Record name 4-Amino-5-[[(4-methylphenyl)sulfonyl]oxy]-2,7-naphthalenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6837-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, p-toluenesulfonate (ester)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006837930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kyselina o-tosyl-h
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, p-toluenesulfonate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kyselina o-tosyl-h
Reactant of Route 2
Reactant of Route 2
Kyselina o-tosyl-h
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Kyselina o-tosyl-h
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Kyselina o-tosyl-h
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Kyselina o-tosyl-h
Reactant of Route 6
Kyselina o-tosyl-h

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.